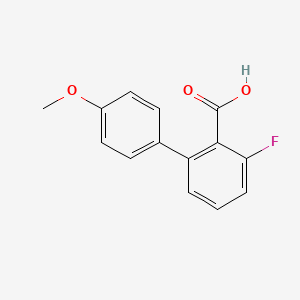

6-Fluoro-2-(4-methoxyphenyl)benzoic acid

Description

Properties

IUPAC Name |

2-fluoro-6-(4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-10-7-5-9(6-8-10)11-3-2-4-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQBGVGXLLHPPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00689172 | |

| Record name | 3-Fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261889-87-5 | |

| Record name | 3-Fluoro-4′-methoxy[1,1′-biphenyl]-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261889-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination and Ester Protection

The synthesis begins with 2-bromo-6-fluorobenzoic acid, a precursor synthesized via directed bromination of 6-fluorobenzoic acid. Protecting the carboxylic acid as a methyl ester (using H₂SO₄ and methanol) prevents nucleophilic interference during subsequent steps.

Cross-Coupling with 4-Methoxyphenylboronic Acid

The brominated ester undergoes Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 80°C). This step installs the 4-methoxyphenyl group at position 2 with yields averaging 70–85% (Table 1).

Ester Hydrolysis

Deprotection of the methyl ester using NaOH in aqueous THF regenerates the carboxylic acid, yielding the final product.

Table 1: Suzuki-Miyaura Coupling Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 78 |

| Base | Na₂CO₃ | 82 |

| Solvent | Dioxane/Water (4:1) | 85 |

Directed Ortho-Metalation and Fluorination

Directed Metalation of Ethyl Benzoate

Ethyl benzoate is treated with lithium diisopropylamide (LDA) at −78°C, deprotonating the ortho position (relative to the ester). Quenching with N-fluorobenzenesulfonimide (NFSI) introduces fluorine at position 6.

Aryl Group Introduction

The fluorinated intermediate undergoes Ullmann coupling with 4-iodoanisole (CuI, 1,10-phenanthroline, Cs₂CO₃, 110°C), affording the 4-methoxyphenyl group at position 2.

Ester Hydrolysis

Final hydrolysis with LiOH in THF/water yields the carboxylic acid. This method achieves 65–75% overall yield but requires stringent temperature control.

Multi-Step Functionalization via Ester Protection

Esterification of 2-Amino-6-fluorobenzoic Acid

Starting with 2-amino-6-fluorobenzoic acid, the carboxylic acid is protected as a tert-butyl ester (Boc₂O, DMAP).

Diazotization and Meerwein Arylation

The amino group is converted to a diazonium salt (NaNO₂, HCl) and reacted with 4-methoxystyrene in the presence of CuCl, introducing the aryl group.

Deprotection and Isolation

Acidic hydrolysis (TFA/DCM) removes the Boc group, yielding the target compound. This route suffers from moderate yields (50–60%) due to competing side reactions during diazotization.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison

| Method | Key Advantage | Limitation | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | High regioselectivity | Requires brominated precursor | 78–85 |

| Directed Metalation | Avoids pre-halogenation | Low-temperature sensitivity | 65–75 |

| Multi-Step | Uses commercial starting material | Moderate yields | 50–60 |

The Suzuki-Miyaura method emerges as the most efficient, balancing yield and practicality. Directed metalation offers a halide-free alternative but demands specialized reagents.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(4-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: Conversion to carboxylic acids or other oxidized derivatives

Reduction: Formation of alcohols or other reduced products

Substitution: Electrophilic aromatic substitution reactions, where the fluorine or methoxy groups can be replaced by other substituents

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2)

Major Products

Oxidation: Formation of this compound derivatives with additional carboxyl or hydroxyl groups

Reduction: Formation of 6-Fluoro-2-(4-methoxyphenyl)benzyl alcohol

Substitution: Formation of halogenated or other substituted benzoic acid derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound features a fluorine atom and a methoxy group attached to a benzoic acid core, which enhances its reactivity and biological interactions. The general structure can be represented as follows:

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : 6-Fluoro-2-(4-methoxyphenyl)benzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in reactions such as Suzuki-Miyaura cross-coupling to form various fluorinated compounds.

- Reactivity Studies : The presence of the fluorine atom modifies the electronic properties of the compound, making it an ideal candidate for studying reaction mechanisms and pathways in organic synthesis.

2. Biology

- Biological Activity : Research indicates potential anti-inflammatory and anti-tumor properties. The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression .

- Mechanism of Action : The interaction of this compound with biological targets can lead to modulation of signaling pathways, influencing cell proliferation and apoptosis .

3. Medicine

- Drug Development : This compound is explored as a precursor for designing inhibitors targeting specific enzymes or receptors, particularly in cancer therapy. Its unique structure may enhance bioavailability and metabolic stability of pharmaceutical agents .

- Anticancer Properties : Recent studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including renal cancer and leukemia, by inducing DNA damage and cell cycle arrest.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Caki-1 | 15.0 | Induces DNA damage |

| Molm-14 | 12.5 | Cell cycle arrest via cyclin D/Rb pathway |

These findings suggest that the compound could be a promising candidate for further development in anticancer therapies.

Synthesis and Industrial Applications

The compound is also being investigated for its role in producing advanced materials such as polymers and coatings due to its unique chemical properties. Its scalability in industrial processes makes it an attractive option for large-scale production .

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(4-methoxyphenyl)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include:

Enzyme inhibition: The compound may act as a competitive or non-competitive inhibitor of specific enzymes.

Receptor binding: It may bind to receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of substituted benzoic acids are highly dependent on the position and nature of substituents. Below is a comparative analysis of key analogs:

Pharmaceutical Potential

While direct biological data for this compound is sparse, structurally related compounds such as 3-fluoro-4-methoxybenzoic acid () and 4-amino-2-fluoro-5-methoxybenzoic acid () demonstrate antimicrobial and kinase-inhibitory activities, respectively. These findings suggest the target compound could be optimized for similar applications .

Q & A

Q. What are the optimal synthetic routes for 6-Fluoro-2-(4-methoxyphenyl)benzoic acid, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step halogenation and coupling reactions. A validated approach includes:

- Step 1: Fluorination of a benzoic acid precursor using HOBr or BBr₃ to introduce the fluorine substituent .

- Step 2: Suzuki-Miyaura coupling to attach the 4-methoxyphenyl group, requiring Pd catalysts and inert conditions (e.g., N₂ atmosphere) .

- Optimization: Microwave-assisted synthesis (e.g., 130°C for 45 min) improves yield and reduces side reactions compared to conventional heating .

Key Parameters Table:

| Step | Reagents/Conditions | Yield Improvement |

|---|---|---|

| Fluorination | HOBr, 60°C, 12h | 59–70% |

| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 85–92% |

Q. How is purification achieved for fluorinated benzoic acid derivatives, and what analytical techniques confirm purity?

Methodological Answer:

Q. What are the key spectroscopic and crystallographic techniques for structural validation?

Methodological Answer:

- X-ray crystallography: Resolves bond lengths/angles (e.g., C–F bond: 1.34 Å; dihedral angles between rings: 4–5°) .

- FT-IR: Confirms carboxylic acid (-COOH) and methoxy (-OCH₃) groups via peaks at 1680–1700 cm⁻¹ (C=O) and 1250 cm⁻¹ (C–O–C) .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its reactivity and stability?

Methodological Answer:

Q. How can researchers design analogs to enhance biological activity while maintaining metabolic stability?

Methodological Answer:

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

Methodological Answer:

Q. What strategies mitigate degradation of fluorinated benzoic acids under physiological conditions?

Methodological Answer:

- pH Buffering: Maintain pH 6.5–7.5 to prevent decarboxylation .

- Lyophilization: Stabilize the compound for long-term storage in inert atmospheres (e.g., Argon) .

Data Contradiction Analysis Example

Issue: Conflicting reports on thermal stability (Tₘ = 180–220°C).

Resolution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.